8.1. Optimizing Dexrazoxane Use in Pediatric Oncology:Despite promising results, concerns regarding the long-term safety of dexrazoxane in children, particularly the potential for secondary malignancies, necessitate further research. [, ] Future studies should focus on: - Long-Term Follow-up of Dexrazoxane-Treated Children: To assess the actual incidence of secondary malignancies and late effects. [, ] - Risk Factor Analysis for Secondary Malignancies: To identify specific patient populations or treatment protocols that might increase the risk. [] - Development of Safer Dexrazoxane Analogs: To maintain cardioprotective efficacy while minimizing the potential for adverse events. []
8.2. Expanding Dexrazoxane Applications Beyond Cardioprotection:The unique properties of dexrazoxane warrant exploration beyond its established cardioprotective role. Future research could investigate: - Synergistic Effects of Dexrazoxane with other Cardioprotective Agents: To identify combinations that provide superior cardioprotection compared to dexrazoxane alone. [] - Applications of Dexrazoxane in Non-Cancer Related Cardiac Injury: To assess its potential in mitigating cardiotoxicity induced by other drugs or disease states.
8.3. Elucidating the Role of TOP2B in Cardiotoxicity:The recently highlighted interaction of dexrazoxane with TOP2B necessitates further investigation. Future research should focus on: - Determining the Precise Molecular Mechanisms of TOP2B-Mediated Cardioprotection: To identify specific targets for developing novel cardioprotective strategies. [] - Investigating the Role of TOP2B in Other Forms of Cardiac Injury: To explore the potential broader implications of this mechanism in cardiac health.
Dexrazoxane hydrochloride is classified as a cardioprotective agent and is primarily used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy drugs such as doxorubicin and daunorubicin. It is marketed under various brand names, including Zinecard and Savene. The compound was first discovered in 1972 and has since been utilized in clinical settings to protect heart tissue from damage caused by chemotherapeutic agents .
The synthesis of dexrazoxane hydrochloride can be approached through various methods. One notable method involves the cyclization of (S)-1,2-diaminopropane-tetraacetate with formamide under alkaline conditions. This process typically requires several steps, including heating and cooling cycles, filtration, and pH adjustments to isolate the final product .
A more efficient preparation method has been proposed that simplifies the synthesis by reducing the number of steps and improving yield while minimizing environmental impact .
Dexrazoxane hydrochloride has the chemical formula and a molecular weight of approximately 268.28 g/mol. Its structure features a piperazine ring system with two ketone groups and is characterized by the following structural representation:
The molecular structure contributes to its function as a chelator, particularly for iron ions .
Dexrazoxane undergoes several important chemical reactions that are critical for its function in biological systems:
The mechanism by which dexrazoxane exerts its cardioprotective effects involves several key processes:
Dexrazoxane hydrochloride exhibits distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical preparations.
Dexrazoxane hydrochloride has several critical applications in medicine:
Dexrazoxane hydrochloride, a catalytic derivative of the potent iron chelator ethylenediaminetetraacetic acid (EDTA), undergoes rapid intracellular hydrolysis to form ADR-925, its active ring-opened form [1] [7]. This metabolite exhibits high affinity for ferric (Fe³⁺) and ferrous (Fe²⁺) ions, directly disrupting the formation of anthracycline-iron complexes [1] [5]. The resulting reduction in redox-active iron pools is critical because anthracycline-iron complexes catalyze Fenton and Haber-Weiss reactions, generating hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) that induce lipid peroxidation, mitochondrial damage, and cardiomyocyte apoptosis [1] [4].
Table 1: Comparative Iron Chelation Properties and Cardioprotective Efficacy
Compound | Molecular Weight (g/mol) | Iron-Binding Constant (Log K) | Cardioprotective Efficacy | Key Limitation |
---|---|---|---|---|
Dexrazoxane (ADR-925) | 268.27 | ~27 (Fe³⁺) | High (FDA-approved) | Limited by hydrolysis rate |
Deferiprone | 139.15 | 37 (Fe³⁺) | Moderate/Inconsistent | No reduction in oxidative stress |
Deferasirox | 373.35 | 26 (Fe³⁺) | Low | Fails to protect isolated cardiomyocytes |
EDTA | 292.24 | 25.1 (Fe³⁺) | Not applicable | Non-cell permeable |
Notably, dexrazoxane’s cardioprotection cannot be solely attributed to iron chelation. Preclinical models demonstrate that dexrazoxane outperforms stronger chelators like deferiprone and deferasirox in mitigating chronic anthracycline cardiotoxicity [1]. In rabbit models of daunorubicin-induced cardiotoxicity, deferiprone failed to alleviate oxidative stress or left ventricular dysfunction despite efficient removal of cardiac iron, whereas dexrazoxane provided complete protection [1]. This dichotomy highlights dexrazoxane’s multimodal mechanism beyond simple iron sequestration. Metabolomic studies in mice reveal dexrazoxane uniquely normalizes anthracycline-induced shifts in key cardiac metabolites—reducing 5-hydroxylysine, 2-hydroxybutyrate, and 2-oxoglutarate while restoring depleted cysteine, methionine, and glycylproline levels—suggesting systemic metabolic stabilization [5].
Beyond iron chelation, dexrazoxane exerts profound effects on topoisomerase II (Top2) isoforms, revealing a sophisticated dual mechanism:
Top2β Degradation in Cardiomyocytes: Dexrazoxane binds to the Top2β-DNA binary complex, stabilizing it as a closed clamp that impedes transcriptional elongation. This "transcriptional roadblock" triggers 26S proteasome-dependent degradation of Top2β, depleting this critical anthracycline target in cardiac tissue [1] [4]. Cardiomyocyte-specific deletion of Top2β in murine models confers resistance to doxorubicin-induced double-strand breaks, mitochondrial dysfunction, and heart failure, validating Top2β as the central mediator of cardiotoxicity [1] [4]. Dexrazoxane pre-treatment reduces cardiac Top2β protein levels by >60% in C57BL/6 mice, directly limiting doxorubicin’s capacity to form DNA-Top2β-doxorubicin ternary complexes that cause lethal DNA breaks [1].
Preservation of Top2α in Tumor Cells: Unlike cardiomyocytes, proliferating cancer cells predominantly express Top2α. Dexrazoxane shows minimal interaction with this isoform at cardioprotective doses, preserving anthracycline-induced DNA damage in malignant cells [1] [8]. This isoform selectivity explains why dexrazoxane does not compromise anthracycline efficacy in clinical trials across breast cancer, sarcoma, and pediatric leukemia [2] [8].
Table 2: Tissue-Specific Expression and Dexrazoxane Sensitivity of Topoisomerase II Isoforms
Isoform | Primary Tissue Expression | Cellular Function | Effect of Dexrazoxane | Role in Cardiotoxicity |
---|---|---|---|---|
Top2β | Terminally differentiated cardiomyocytes, neurons | Transcriptional regulation, DNA repair | Proteasomal degradation (>60% reduction) | Essential mediator: Forms cytotoxic ternary complexes with anthracyclines |
Top2α | Proliferating cells (tumors, bone marrow) | DNA replication, chromosome segregation | No significant degradation | Negligible (low expression in heart) |
The temporal dynamics of Top2β depletion are critical. Yeh et al. demonstrated that dexrazoxane administration ≥1 hour before doxorubicin maximizes cardioprotection by allowing sufficient Top2β degradation prior to anthracycline exposure [1]. This mechanistic insight informs clinical scheduling where dexrazoxane is infused 15–30 minutes before anthracyclines [7].
Dexrazoxane orchestrates a multi-layered defense against anthracycline cardiotoxicity through interconnected molecular pathways:
Mitochondrial Preservation: By chelating iron and degrading Top2β, dexrazoxane prevents doxorubicin-induced inhibition of electron transport chain complexes (I–IV) and cytochrome c oxidase subunit 5A (Cox5a). This maintains ATP synthesis and reduces mitochondrial ROS generation by >40% in H9c2 cardiomyocytes [4] [5]. Concomitantly, it blocks doxorubicinol (DOXol)-mediated disruption of mitochondrial dynamics and autophagy, preventing the accumulation of damaged organelles [4].
Poly(ADP-ribose) (PAR) Polymerase Inhibition: Novel association rule learning algorithms reveal dexrazoxane directly inhibits PAR polymerase, a DNA repair enzyme hyperactivated by anthracycline-induced DNA damage [1]. Uncontrolled PARP activation depletes NAD⁺ and ATP, exacerbating energy crisis in cardiomyocytes. Dexrazoxane’s PARP inhibition conserves cardiac energy stores, explaining both acute and chronic cardioprotection [1].
Calcium Homeostasis and Ferroptosis Regulation: Anthracyclines disrupt sarcoplasmic reticulum calcium handling, causing diastolic Ca²⁺ leakage that triggers arrhythmias and contractile dysfunction. Dexrazoxane restores expression of SERCA2a and calsequestrin, improving calcium reuptake by >30% in isolated cardiomyocytes [4] [6]. It also counters doxorubicin-induced ferroptosis by upregulating glutathione peroxidase 4 (GPX4) and reducing toxic lipid peroxides [4].
Metabolomic Reprogramming: NMR-based metabolomic profiling demonstrates dexrazoxane reverses anthracycline-induced metabolic shifts. It suppresses accumulation of ketone bodies (3-hydroxybutyrate), lactate, and oxidative stress markers (2-hydroxybutyrate), while restoring depleted antioxidants (glutathione precursors) and energy substrates [5].
Table 3: Key Metabolomic Shifts in Doxorubicin Cardiotoxicity and Dexrazoxane Normalization
Metabolic Pathway | Doxorubicin-Induced Change | Dexrazoxane Intervention | Biological Consequence |
---|---|---|---|
Energy Metabolism | ↓ Glucose, ↑ Lactate, ↑ 3-Hydroxybutyrate | Glucose preservation, Lactate reduction | Prevents ATP depletion and metabolic acidosis |
Amino Acid Homeostasis | ↓ Glutamate, ↓ Cysteine, ↓ Methionine | Restoration of sulfur-amino acids | Boosts glutathione synthesis and oxidative defense |
Oxidative Stress Markers | ↑ 5-Hydroxylysine, ↑ 2-Hydroxybutyrate | Normalizes to baseline | Reduces protein/lipid oxidation damage |
Collagen Turnover | ↑ Hydroxyproline, ↓ Glycylproline | Stabilizes collagen metabolites | Maintains extracellular matrix integrity |
Clinically, these mechanisms translate to preserved cardiac function in high-risk populations. In adults with preexisting cardiomyopathy (mean LVEF 39%), dexrazoxane enabled full-dose doxorubicin (280–300 mg/m²) without clinically significant LVEF reduction (mean ΔLVEF = -5%) or heart failure hospitalization [3]. Similarly, pediatric survivors assessed 20 years post-treatment exhibited superior left ventricular fractional shortening (+1.4%, p=0.02) and ejection fraction (+1.6%, p=0.08) when dexrazoxane was administered with ≥250 mg/m² doxorubicin [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7